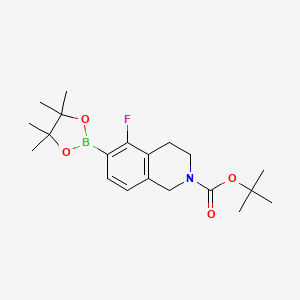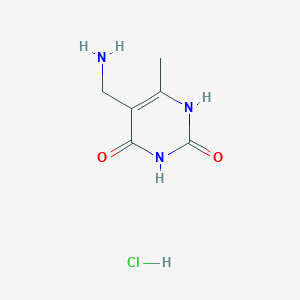
(S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester is an organic compound that features a butyric acid backbone with an ethyl ester group, an iodine atom, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-amino-4-iodobutyric acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Deprotection: Trifluoroacetic acid in dichloromethane.
Ester Hydrolysis: Sodium hydroxide in water or hydrochloric acid in methanol.
Major Products
Substitution: Formation of (S)-2-(Boc-amino)-4-azidobutyric acid ethyl ester.
Deprotection: Formation of (S)-2-amino-4-iodobutyric acid ethyl ester.
Hydrolysis: Formation of (S)-2-(Boc-amino)-4-iodobutyric acid.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chiral Synthesis: Its chiral nature makes it valuable in asymmetric synthesis, where the configuration of the product is crucial.
Biology
Peptide Synthesis: Incorporated into peptides to study protein interactions and functions.
Labeling: The iodine atom can be used for radiolabeling, aiding in imaging studies.
Medicine
Drug Development: Investigated for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Prodrug Design: The ester group can be hydrolyzed in vivo to release the active drug.
Industry
Material Science: Used in the synthesis of novel materials with specific properties, such as polymers with unique mechanical or chemical characteristics.
Mécanisme D'action
The mechanism by which (S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester exerts its effects depends on its application. In drug development, it may act by interacting with specific enzymes or receptors, altering their activity. The Boc group protects the amino functionality during synthesis, ensuring selective reactions at other sites. Upon deprotection, the free amino group can participate in further biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Boc-amino)-4-bromobutyric acid ethyl ester: Similar structure but with a bromine atom instead of iodine.
(S)-2-(Boc-amino)-4-chlorobutyric acid ethyl ester: Contains a chlorine atom instead of iodine.
(S)-2-(Boc-amino)-4-fluorobutyric acid ethyl ester: Features a fluorine atom in place of iodine.
Uniqueness
Reactivity: The iodine atom in (S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester is more reactive in substitution reactions compared to bromine, chlorine, or fluorine, making it a versatile intermediate.
Radiolabeling: The iodine atom allows for radiolabeling, which is not possible with the other halogens, providing unique applications in imaging and diagnostics.
This compound’s unique combination of a Boc-protected amino group, an ethyl ester, and an iodine atom makes it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
ethyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO4/c1-5-16-9(14)8(6-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZVZCLLGVPGFH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCI)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCI)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Phenylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B8097177.png)




![Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine](/img/structure/B8097208.png)
